molecular formula C19H18N2O2 B3002799 (E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide CAS No. 444763-54-6

(E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B3002799
CAS No.: 444763-54-6
M. Wt: 306.365
InChI Key: HEZYXUXOJBGYLJ-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the condensation of 2-methoxybenzaldehyde with 2-phenylethylamine in the presence of a base, followed by the addition of a cyano group. The reaction conditions typically include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and molecular recognition studies.

Medicine

In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the methoxyphenyl and phenylethyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
  • (E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylpropyl)prop-2-enamide
  • (E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)but-2-enamide

Uniqueness

(E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide is unique due to the presence of both a cyano group and a methoxyphenyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-23-18-10-6-5-9-16(18)13-17(14-20)19(22)21-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,21,22)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZYXUXOJBGYLJ-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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